Cas no 73318-89-5 (Benzeneacetic acid, a-methyl-4-(3-methyl-2-buten-1-yl)-)

Benzeneacetic acid, a-methyl-4-(3-methyl-2-buten-1-yl)- structure
73318-89-5 structure
Product Name:Benzeneacetic acid, a-methyl-4-(3-methyl-2-buten-1-yl)-
CAS No:73318-89-5
MF:C14H18O2
MW:218.291524410248
CID:567812
PubChem ID:175460
Update Time:2025-04-19

Benzeneacetic acid, a-methyl-4-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-methyl-4-(3-methyl-2-buten-1-yl)-
    • Benzeneacetic acid, alpha-methyl-4-(3-methyl-2-butenyl)-
    • 2-[4-(3-methylbut-2-enyl)phenyl]propanoic acid
    • Benzeneacetic acid, -alpha--methyl-4-(3-methyl-2-butenyl)- (9CI)
    • 73318-89-5
    • DTXSID40994035
    • TA-60
    • 2-[4-(3-methylbut-2-en-1-yl)phenyl]propanoic acid
    • Benzeneacetic acid,alpha-methyl-4-(3-methyl-2-butenyl)-
    • PD162641
    • 2-(p-prenylphenyl)propionic acid
    • SCHEMBL6848221
    • 2-(4-(3-Methyl-2-butenyl)phenyl)propionic acid
    • 95833-52-6
    • YZPIMMMQMYKRAK-UHFFFAOYSA-N
    • Benzeneacetic acid,-alpha--methyl-4-(3-methyl-2-butenyl)-,(-)-(9ci)
    • 2-[4-(3-methyl-2-butenyl)phenyl]propionic acid
    • alpha-(p-prenylphenyl)propionic acid
    • Inchi: 1S/C14H18O2/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14(15)16/h4,6-9,11H,5H2,1-3H3,(H,15,16)
    • InChI Key: YZPIMMMQMYKRAK-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1C=CC(=CC=1)C/C=C(\C)/C)=O

Computed Properties

  • Exact Mass: 218.131
  • Monoisotopic Mass: 218.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.04
  • Boiling Point: 343°C at 760 mmHg
  • Flash Point: 240°C
  • Refractive Index: 1.535
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